molecular formula C11H22O2Si B13703729 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one CAS No. 1798337-01-5

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one

Cat. No.: B13703729
CAS No.: 1798337-01-5
M. Wt: 214.38 g/mol
InChI Key: RKXXXXJSKVAFRT-UHFFFAOYSA-N
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Description

3-((Tert-Butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one (CAS RN 1798337-01-5) is a cyclobutanone derivative of high interest in synthetic organic chemistry. This compound, with a molecular formula of C11H22O2Si and a molecular weight of 214.38 g/mol, serves as a versatile and critical synthetic intermediate . The tert-butyldimethylsilyl (TBS) group protects the hydroxy functionality on the cyclobutanone ring, enhancing the molecule's stability and altering its reactivity for subsequent chemical transformations. This makes it an invaluable scaffold for constructing more complex molecular architectures, particularly in medicinal chemistry and the synthesis of novel active pharmaceutical ingredients (APIs) . Researchers utilize this ketone in a variety of reactions, including nucleophilic additions and stereoselective syntheses, to explore new chemical spaces and develop potential therapeutic agents. It is essential to handle this material with care, adhering to recommended safety precautions. The compound has the SMILES string CC1(CC(=O)C1)O Si (C)C(C)(C)C and should be stored under an inert atmosphere at room temperature to maintain stability . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

CAS No.

1798337-01-5

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-one

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h7-8H2,1-6H3

InChI Key

RKXXXXJSKVAFRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Group with TBDMSCl

The most common method to prepare the TBDMS ether involves the reaction of the free hydroxyl group on 3-methylcyclobutan-1-ol (or a related intermediate) with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Typical Reaction Conditions:

Reagent/Condition Details
Starting material 3-methylcyclobutan-1-ol or related alcohol
Silylating agent tert-Butyldimethylsilyl chloride (TBDMSCl)
Base Imidazole or pyridine
Solvent Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
Temperature Room temperature to 40 °C
Reaction time 1 to 3 hours
Atmosphere Inert atmosphere (argon or nitrogen)

Mechanism: The base deprotonates the hydroxyl group, facilitating nucleophilic attack on the silicon atom of TBDMSCl, resulting in the formation of the silyl ether and release of chloride ion.

Synthesis of 3-methylcyclobutan-1-one Precursors

The cyclobutanone ring can be synthesized via several approaches, including:

Once the cyclobutanone core is obtained, selective hydroxylation at the 3-position followed by silylation can afford the target compound.

Alternative Synthetic Routes

There are reports of synthesizing related silyl-protected cyclobutanols via:

Representative Experimental Procedure

An example adapted from related organosilicon syntheses is as follows:

Step Procedure
Setup Oven-dried glassware under argon atmosphere
Reaction mixture Dissolve 3-methylcyclobutan-1-ol (1 equiv) in dry dichloromethane
Addition Add imidazole (1.2 equiv) and TBDMSCl (1.1 equiv) at 0 °C
Stirring Stir at room temperature for 2 hours
Workup Quench with water, extract with ethyl acetate, wash organic layer with brine, dry over Na₂SO₄
Purification Concentrate and purify by silica gel chromatography using hexane/ethyl acetate mixtures
Yield Typically moderate to high (60–85%)

Analytical Data and Characterization

Property Value Reference
Molecular Formula C₁₁H₂₄O₂Si PubChem
Molecular Weight 216.39 g/mol PubChem
Exact Mass 216.1546 Da PubChem
NMR Spectroscopy Characteristic signals for TBDMS group: singlets at ~0.0 ppm (Si-CH₃), ~0.9 ppm (tert-butyl) Literature
IR Spectroscopy Si–O stretching bands, carbonyl stretch at ~1700 cm⁻¹ Literature

Research Findings and Literature Survey

  • The tert-butyldimethylsilyl protection is widely used due to its stability under various reaction conditions and ease of removal under fluoride ion treatment.
  • The cyclobutanone ring system is sensitive to harsh conditions; thus, mild silylation protocols using imidazole and TBDMSCl in aprotic solvents are preferred.
  • Recent synthetic advances include hydrogenative deprotection and selective silylation techniques that improve yields and purity of such silyl-protected cyclobutanones.
  • Patent literature indexed in WIPO PATENTSCOPE indicates multiple synthetic routes and applications of TBDMS-protected cyclobutanones in medicinal chemistry.

Summary Table of Preparation Methods

Method Number Starting Material Reagents and Conditions Yield (%) Notes
1 3-methylcyclobutan-1-ol TBDMSCl, imidazole, CH₂Cl₂, RT, 2 h 70–85 Standard silylation method
2 Cyclobutanone derivatives Hydroxylation followed by TBDMS protection 60–75 Multi-step synthesis
3 Silyl enol ether intermediates Oxidation/rearrangement to silyl cyclobutanone 50–65 Advanced synthetic route

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Reactivity

cis-3-((Tert-Butyldimethylsilyl)oxy)cyclobutanol

This compound, described in the provided evidence, is synthesized via NaBH₄ reduction of 3-((TBS)oxy)cyclobutanone . Key differences include:

  • Functional Group : The ketone in the target compound is reduced to an alcohol, altering its reactivity (e.g., susceptibility to oxidation or participation in nucleophilic substitutions).
  • Applications : While the target compound is a precursor to alcohols like this one, the alcohol derivative is further functionalized in antidiabetic tricyclic frameworks.
3-(Tert-Butyldimethylsilyloxy)cyclobutan-1-one (Without Methyl Group)
  • Structural Difference : Lacks the 3-methyl group, reducing steric bulk.
  • Reactivity : Higher conformational flexibility may lead to faster reaction kinetics in nucleophilic additions or condensations compared to the methylated analogue.
  • Synthetic Utility : Often used in less sterically demanding pathways, but less favored when methyl-induced regioselectivity is required.
Silyl-Protected Cyclobutanones with Alternative Protecting Groups

Compounds such as 3-(tert-butyldiphenylsilyloxy)cyclobutan-1-one (TBDPS-protected) or 3-(trimethylsilyloxy)cyclobutan-1-one (TMS-protected) differ in:

  • Stability : TBDPS offers greater acid stability than TBS but requires harsher deprotection conditions (e.g., tetrabutylammonium fluoride).
  • Electron-Withdrawing Effects : TMS groups are less bulky but more prone to premature deprotection, limiting their utility in multi-step syntheses.

Comparative Data Table

Compound Name Key Functional Groups Reactivity Profile Applications References
3-((TBS)oxy)-3-methylcyclobutan-1-one Ketone, TBS ether, Methyl Stable under basic conditions; undergoes nucleophilic additions Intermediate in antidiabetic agents
cis-3-((TBS)oxy)cyclobutanol Alcohol, TBS ether Oxidizable to ketone; participates in substitutions Precursor to tricyclic compounds
3-(TBDPSoxy)cyclobutan-1-one Ketone, TBDPS ether High stability; requires strong fluoride for deprotection Sensitive synthesis pathways [N/A]
3-(Trimethylsilyloxy)cyclobutan-1-one Ketone, TMS ether Labile under mild acidic/basic conditions Short-term protection in simple steps [N/A]

Key Research Findings

  • Steric Influence : The 3-methyl group in the target compound significantly slows reaction rates in sterically crowded environments, as demonstrated in kinetic studies of analogous systems .
  • Synthetic Versatility : The TBS group in the target compound balances stability and ease of removal, making it preferable over TMS or TBDPS in multi-step pharmaceutical syntheses.
  • Reduction Behavior : NaBH₄ reduction of the target compound’s ketone to alcohol (as in the evidence) proceeds with >90% yield, highlighting its utility in redox-driven pathways .

Biological Activity

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one, commonly referred to as TBS-3-methylcyclobutanone, is a compound of interest in organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, patents, and chemical databases.

  • Molecular Formula : C11_{11}H24_{24}O2_2Si
  • Molecular Weight : 216.39 g/mol
  • CAS Number : 1798336-99-8

Structural Representation

The compound features a tert-butyldimethylsilyl (TBS) group, which is known for its role in protecting hydroxyl groups during chemical synthesis. The presence of this silyl ether can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with silyl ether functionalities often exhibit antimicrobial properties. A study published in the International Journal of Advances in Medicine highlighted the effectiveness of similar silyl-containing compounds against various bacterial strains, suggesting that TBS-3-methylcyclobutanone may possess comparable activity .

Enzyme Inhibition

The ability of certain cyclobutanones to act as enzyme inhibitors has been documented. For instance, cyclobutanones have shown potential in inhibiting enzymes involved in metabolic pathways related to cancer and other diseases. A patent application (WO2024145623A1) discusses the use of derivatives similar to TBS-3-methylcyclobutanone in therapeutic applications targeting specific enzymes .

Neuroprotective Effects

Emerging studies suggest that certain silyl derivatives may exhibit neuroprotective effects. Research into related compounds has indicated their potential in mitigating neurodegenerative processes, possibly through antioxidant mechanisms. This area remains under investigation, but preliminary findings are promising .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various silyl derivatives, including TBS-3-methylcyclobutanone. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .

Study 2: Enzyme Inhibition Mechanisms

In another investigation focusing on cyclobutanones, TBS-3-methylcyclobutanone was tested for its inhibitory effects on specific metabolic enzymes. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective modulation at concentrations relevant for therapeutic applications .

Study 3: Neuroprotective Potential

A recent study explored the neuroprotective properties of silyl derivatives in vitro. TBS-3-methylcyclobutanone showed promise in reducing oxidative stress markers in neuronal cell cultures, indicating potential for further development as a neuroprotective agent .

Data Summary Table

Property Value
Molecular FormulaC11_{11}H24_{24}O2_2Si
Molecular Weight216.39 g/mol
CAS Number1798336-99-8
Antimicrobial Activity (MIC)32 - 128 µg/mL
Enzyme Inhibition (IC50)Varies by enzyme
Neuroprotective EffectReduced oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one, and how are intermediates characterized?

  • Methodological Answer : A key synthetic route involves sequential steps:

Hydrolysis of nitrile precursors to carboxylic acids under acidic or basic conditions.

Reduction of carbonyl groups using agents like LiAlH4 or NaBH4 to form alcohols.

Protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or DMAP as a base.

Oxidation of secondary alcohols to ketones using oxidizing agents like Dess-Martin periodinane or Swern conditions.

  • Characterization : Intermediates are confirmed via 1^1H/13^13C NMR and HR-MS spectroscopy to verify structural integrity and purity .

Q. How is the tert-butyldimethylsilyl (TBDMS) protecting group utilized in the synthesis of this compound?

  • Methodological Answer : The TBDMS group is introduced to protect hydroxyl intermediates, enhancing stability during subsequent reactions. The protocol involves:

  • Reacting the hydroxyl group with TBDMS-Cl in anhydrous dichloromethane or THF, using imidazole as a base at 0–25°C.
  • Monitoring reaction progress via TLC or GC-MS to ensure complete protection.
  • Deprotection (if needed) using tetra-n-butylammonium fluoride (TBAF) in THF .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during TBDMS protection?

  • Methodological Answer : Key parameters include:

  • Solvent choice : Anhydrous THF or DMF improves solubility of silylating agents.
  • Temperature : Reactions proceed faster at 25–40°C but may require lower temperatures (0°C) to suppress side reactions.
  • Catalyst : DMAP or imidazole accelerates silylation.
  • Work-up : Silica gel chromatography or aqueous extraction removes excess TBDMS-Cl. Yield optimization often requires iterative adjustments to these parameters .

Q. What strategies address instability of the cyclobutanone core during purification?

  • Methodological Answer : The cyclobutanone ring is sensitive to heat and strong acids/bases. Mitigation strategies include:

  • Low-temperature purification : Use flash chromatography at 2–8°C or preparative HPLC with chilled solvents.
  • Avoiding harsh conditions : Replace traditional acid work-ups with neutral extraction (e.g., sat. NaHCO3).
  • Stabilizers : Add radical inhibitors (e.g., BHT) during storage. Storage at 2–8°C in inert atmospheres (argon) is recommended .

Q. How are stereochemical challenges resolved in derivatives of this compound?

  • Methodological Answer : Stereochemical control is achieved via:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured alcohols).
  • Asymmetric catalysis : Employ chiral catalysts (e.g., oxazaborolidines) for ketone reductions.
  • Analytical validation : Confirm stereochemistry using chiral HPLC, optical rotation, or NOESY NMR .

Q. What analytical techniques resolve discrepancies in purity assessments between GC-MS and LC-MS?

  • Methodological Answer : Discrepancies arise from volatility (GC-MS) vs. polarity (LC-MS) limitations. A combined approach is recommended:

  • GC-MS : Detects volatile impurities (e.g., residual silylating agents).
  • LC-MS/HR-MS : Identifies non-volatile byproducts (e.g., deprotected intermediates).
  • Complementary methods : 19^19F NMR (if fluorinated analogs exist) or IR spectroscopy for functional group confirmation .

Q. How is this compound applied in medicinal chemistry or drug discovery?

  • Methodological Answer : The TBDMS-protected cyclobutanone serves as:

  • A synthetic intermediate for constrained analogs of bioactive molecules (e.g., protease inhibitors).
  • A metabolic stabilizer : The silyl group reduces oxidation susceptibility in preclinical candidates.
  • A conformational probe : Its rigid cyclobutane core is used to study structure-activity relationships (SAR) in target binding .

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